Bioequivalence to Clindamycin Hydrochloride with Superior Performance Over Alternative Palmitate Esters
In a three-way crossover study directly comparing clindamycin-2-palmitate, clindamycin-2-hexadecylcarbonate, and clindamycin hydrochloride in human subjects, clindamycin-2-palmitate demonstrated bioequivalence to the hydrochloride salt across all measured pharmacokinetic parameters except maximum serum concentration [1]. The palmitate ester was explicitly identified as the superior ester relative to the hexadecylcarbonate analog, which showed significantly different values from the hydrochloride in all parameters except elimination rate constant and half-life [2].
| Evidence Dimension | Bioavailability relative to clindamycin hydrochloride |
|---|---|
| Target Compound Data | Not significantly different from clindamycin hydrochloride at p=0.05 for all comparisons except Cmax |
| Comparator Or Baseline | Clindamycin hydrochloride (active parent compound) as reference standard; clindamycin-2-hexadecylcarbonate as alternative ester |
| Quantified Difference | Palmitate: bioequivalent to hydrochloride (p>0.05 for AUC and urinary excretion); Hexadecylcarbonate: significantly different from hydrochloride in all parameters except ke and t1/2 |
| Conditions | Three-way crossover study design; serum clindamycin bioactivity concentrations fitted to one-compartment open model with lag time |
Why This Matters
For procurement decisions, this evidence confirms that clindamycin palmitate delivers systemic clindamycin exposure statistically indistinguishable from the reference hydrochloride salt, providing confidence in therapeutic equivalence while offering the formulation advantages of a tasteless prodrug.
- [1] Forist AA, DeHaan RM, Metzler CM. Clindamycin bioavailability from clindamycin-2-palmitate and clindamycin-2-hexadecylcarbonate in man. J Pharmacokinet Biopharm. 1973;1(2):89-98. doi:10.1007/BF01059623. PMID: 4764427. View Source
- [2] Metzler CM, DeHaan R, Schellenberg D, et al. Clindamycin dose-bioavailability relationships. J Pharm Sci. 1973;62(4):591-598. doi:10.1002/jps.2600620411. View Source
